molecular formula C12H14N6S B8722788 [4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine CAS No. 88541-12-2

[4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine

Cat. No.: B8722788
CAS No.: 88541-12-2
M. Wt: 274.35 g/mol
InChI Key: MRTUBNJTWHQTJJ-UHFFFAOYSA-N
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Description

N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine is a complex organic compound featuring a thiazole ring, a guanidine group, and a formamidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the guanidine group and the formamidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine involves its interaction with specific molecular targets and pathways. The thiazole ring and guanidine group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile
  • 2,4-Disubstituted thiazoles

Uniqueness

N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for further research and development.

Properties

CAS No.

88541-12-2

Molecular Formula

C12H14N6S

Molecular Weight

274.35 g/mol

IUPAC Name

N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N'-methylmethanimidamide

InChI

InChI=1S/C12H14N6S/c1-15-7-16-9-4-2-3-8(5-9)10-6-19-12(17-10)18-11(13)14/h2-7H,1H3,(H,15,16)(H4,13,14,17,18)

InChI Key

MRTUBNJTWHQTJJ-UHFFFAOYSA-N

Canonical SMILES

CN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

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